Pentadecylphosphocholine

Overview

Description

Molecular Structure Analysis

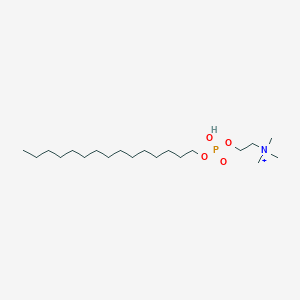

Pentadecylphosphocholine contains a total of 69 bonds, including 25 non-H bonds, 1 multiple bond, 19 rotatable bonds, 1 double bond, 1 positively charged N, 1 quaternary N, and 1 phosphate/thiophosphate . Mass spectrometry is extensively used for the analysis of molecular structures of unknown compounds in the gas phase .Chemical Reactions Analysis

The analysis of chemical reactions involves sensitivity analysis procedures that may be deterministic or stochastic in nature . These procedures are used to determine the effect of uncertainties in parameters and initial conditions on the solution of a set of ordinary differential equations .Scientific Research Applications

1. Phospholipid Bilayer Organization

Pentadecylphosphocholine impacts the phase behavior of phospholipid bilayers. When added to dipalmitoyl phosphatidylcholine or myristoyl-palmitoyl-phosphatidylcholine, it increases the phase transition temperature and leads to the coexistence of various phases within the bilayer. This results in changes to the physico-chemical properties of the lipid bilayer, as shown by electron microscopy, differential scanning calorimetry, and fluorescence spectroscopy studies (Cieślik-Boczula et al., 2009).

2. Electrokinetic Bioremediation

This compound has applications in electrokinetic (EK) bioremediation. A study demonstrated its use in ex situ EK bioremediation of pentadecane-contaminated kaolinite, enhancing bacterial activity and pentadecane removal efficiency (Kim et al., 2005).

3. Membrane Packing Geometry

The membrane packing geometry of lipids like diphytanoylphosphatidylcholine, which are structurally similar to this compound, is sensitive to hydration. Studies using solid-state NMR found that hydration levels significantly affect the orientation and structural transition of lipid headgroups, influencing the overall membrane structure (Hsieh et al., 1997).

4. Photoluminescence Studies

In the field of photoluminescence, the properties of lumiphors like this compound can be enhanced by manipulating their microenvironment. This research is valuable for improving analytical detection in flow systems and developing new optical sensors (Sanz-Medel, 1993).

Mechanism of Action

Target of Action

Pentadecylphosphocholine, also known as C15-PC, is a type of phospholipid . The primary targets of phospholipids like C15-PC are typically cell membranes, where they play a crucial role in maintaining the fluidity, integrity, and function of the membranes .

Biochemical Pathways

Phospholipids, including C15-PC, are involved in numerous biochemical pathways. They are essential components of cell membranes and play a role in signal transduction, membrane fusion, and other cellular processes

Result of Action

As a phospholipid, it may influence the fluidity and function of cell membranes, potentially affecting various cellular processes .

Biochemical Analysis

Biochemical Properties

Pentadecylphosphocholine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the conversion of choline to acetylcholine and phosphocholine . The nature of these interactions is complex and involves multiple biochemical pathways.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are areas of active research. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name |

pentadecyl 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H44NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-19-24-26(22,23)25-20-18-21(2,3)4/h5-20H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HITMISAYDYAKTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H44NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride](/img/structure/B118451.png)

![2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methanesulfonate](/img/structure/B118457.png)

![4-Propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane](/img/structure/B118478.png)